molecular formula C11H14O3 B1235544 Ethyl 2-hydroxy-3-phenylpropanoate CAS No. 15399-05-0

Ethyl 2-hydroxy-3-phenylpropanoate

Cat. No. B1235544
CAS RN: 15399-05-0
M. Wt: 194.23 g/mol
InChI Key: HBOGUIFRIAXYNB-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-3-phenylpropanoate is an ester compound . It has a molecular formula of C11H14O3 and a molecular weight of 194.2271 . It is commonly used as a component of fragrances and flavors . It can also be used as a solvent, plasticizer, and lubricant .


Synthesis Analysis

Ethyl 2-hydroxy-3-phenylpropanoate can be synthesized through the microbial reduction of ethyl-3-oxo-3-phenylpropanoate (OPPE) to ethyl-(S)-3-hydroxy-3-phenylpropanoate (S-HPPE), which is the chiral intermediate for the synthesis of a serotonin uptake inhibitor, Fluoxetine .


Molecular Structure Analysis

The IUPAC Standard InChI for Ethyl 2-hydroxy-3-phenylpropanoate is InChI=1S/C11H14O3/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3 . The structure is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Environmental Science

Lastly, in environmental science, researchers study the biodegradation of Ethyl 2-hydroxy-3-phenylpropanoate to understand its environmental impact. It serves as a model compound to investigate the breakdown of similar esters in nature and their potential toxicity or bioaccumulation.

Each of these applications leverages the unique chemical structure of Ethyl 2-hydroxy-3-phenylpropanoate, demonstrating its versatility and importance across various fields of scientific research. Information derived from search results .

properties

IUPAC Name

ethyl 2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOGUIFRIAXYNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50934886
Record name Ethyl 2-hydroxy-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow clear liquid / Black pepper like aroma
Record name Ethyl 2-hydroxy-3-phenylpropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2229/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble, Soluble (in ethanol)
Record name Ethyl 2-hydroxy-3-phenylpropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2229/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.092-1.102
Record name Ethyl 2-hydroxy-3-phenylpropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2229/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl 2-hydroxy-3-phenylpropanoate

CAS RN

15399-05-0
Record name Ethyl 2-hydroxy-3-phenylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15399-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl phenyllactate, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015399050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-hydroxy-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL PHENYLLACTATE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R64374A2E5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 2-hydroxy-3-phenylpropanoic acid (2.10 g, 12.6 mmol) in ethanol (50 mL) was saturated with gaseous hydrochloric acid and allowed to stand at room temperature overnight. The reaction mixture was poured into water, neutralized with solid sodium hydrogen carbonate and extracted with ethyl acetate. The organic phase was washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give ethyl 2-hydroxy-3-phenylpropanoate as a peach-colored oil (2.00 g, 82%); 1HNMR (200 MHz, DMSO-d6): δ7.15-7.35 (m, 5H), 5.4-5.6 (br, 1H), 4.15-4.3 (br, 1H), 4.05 (q, 2H, J=7.3 Hz), 2.75-3.0 (m, 2H), and 1.2 ppm (t, 3H, J=7.4 Hz).
Quantity
2.1 g
Type
reactant
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0 (± 1) mol
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0 (± 1) mol
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of ethyl 2-hydroxy-3-phenylpropanoate in the context of the provided research?

A1: Ethyl 2-hydroxy-3-phenylpropanoate was identified as one of the main components of sauce-flavor Moutai lees in a study analyzing aromatic compounds using Gas Chromatography-Mass Spectrometry (GC-MS) []. The compound constituted a significant portion of the identified aromatic profile, contributing to the characteristic flavor of this byproduct of Moutai liquor production. This finding highlights the compound's role in contributing to the sensory qualities of a specific food product.

Q2: Was ethyl 2-hydroxy-3-phenylpropanoate found to have any biological activity in the provided research?

A2: While ethyl 2-hydroxy-3-phenylpropanoate itself wasn't tested for antimicrobial activity in the provided research, a closely related compound, (2 R)-2-(4-hydroxyphenyl)ethyl 2-hydroxy-3-phenylpropanoate, isolated from the marine microalgae Aurantiochytrium sp. SC145, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the yeast C. albicans []. This finding suggests that the phenylpropanoate structure could be a promising scaffold for developing novel antimicrobial agents. Further research is needed to explore the specific antimicrobial potential of ethyl 2-hydroxy-3-phenylpropanoate.

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